molecular formula C11H8N4O5S B11024858 3-methyl-4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide

3-methyl-4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide

Cat. No.: B11024858
M. Wt: 308.27 g/mol
InChI Key: BDONMFHWEYSYGF-UHFFFAOYSA-N
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Description

3-methyl-4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a nitro group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reaction: The final step involves coupling the thiazole derivative with the benzamide derivative under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Halogenation with chlorine or bromine, sulfonation with sulfuric acid.

    Hydrolysis: Acidic hydrolysis with hydrochloric acid, basic hydrolysis with sodium hydroxide.

Major Products

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated or sulfonated derivatives.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-methyl-4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitro groups could be involved in redox reactions, generating reactive intermediates that can interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to other thiazole derivatives. The presence of multiple nitro groups can enhance its reactivity and potential biological activity.

Properties

Molecular Formula

C11H8N4O5S

Molecular Weight

308.27 g/mol

IUPAC Name

3-methyl-4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C11H8N4O5S/c1-6-4-7(2-3-8(6)14(17)18)10(16)13-11-12-5-9(21-11)15(19)20/h2-5H,1H3,(H,12,13,16)

InChI Key

BDONMFHWEYSYGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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